4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group. The compound also contains bromine, chlorine, and methoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Chemical Reactions Analysis
4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Scientific Research Applications
4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting processes such as replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds:
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide: This compound also contains a bromine and methoxy substituent but differs in its overall structure and functional groups.
4-{[(E)-(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylidene]amino}butanoic acid: This compound has a similar Schiff base structure but contains a fluorine atom instead of bromine and a butanoic acid group instead of a triazole ring.
2-{[(2-Hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid: This compound is another Schiff base with a methoxy substituent but differs in its aromatic ring structure and functional groups.
Properties
Molecular Formula |
C16H12BrClN4OS |
---|---|
Molecular Weight |
423.7 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrClN4OS/c1-23-14-7-4-12(17)8-11(14)9-19-22-15(20-21-16(22)24)10-2-5-13(18)6-3-10/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
QQUVDIRBQHQAGE-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.